(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride
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Overview
Description
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the use of metal- and column-free one-pot ammonolysis, which allows for nearly quantitative conversions . This method is advantageous as it avoids the use of metals and columns, making it more environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield pyrimidine-2-carboxylic acid derivatives, while reduction may yield pyrimidine-2-yl-propylamine derivatives.
Scientific Research Applications
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their antitumor activities.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have been evaluated for their pharmacokinetic profiles and biological activities.
Uniqueness
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C7H11Cl2N3 |
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Molecular Weight |
208.09 g/mol |
IUPAC Name |
(E)-3-pyrimidin-2-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-4-1-3-7-9-5-2-6-10-7;;/h1-3,5-6H,4,8H2;2*1H/b3-1+;; |
InChI Key |
GAWYHADWYZCKJC-BFAXJPPBSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/C=C/CN.Cl.Cl |
Canonical SMILES |
C1=CN=C(N=C1)C=CCN.Cl.Cl |
Origin of Product |
United States |
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